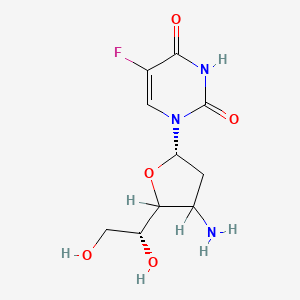
Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- is a heterocyclic compound that belongs to the thieno[2,3-c]pyridine family. These compounds are known for their bicyclic structure, which combines a thiophene ring fused to a pyridine ring. This unique structure imparts significant chemical and biological properties, making them valuable in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- typically involves the cyclization of appropriate precursors. One common method includes the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions: Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products: The major products formed from these reactions include substituted thieno[2,3-c]pyridines, amines, and sulfoxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including kinase inhibitors.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Mécanisme D'action
The mechanism of action of thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- involves its interaction with specific molecular targets, such as kinases. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, interacting with the backbone amide NH-group of the target protein. This interaction stabilizes the compound within the active site, allowing it to exert its biological effects .
Comparaison Avec Des Composés Similaires
- Thieno[3,2-c]pyridine-2-carboxylic acid
- Pyrido[3’,2’:4,5]thieno[2,3-]
- 4H-thieno[3,2-b]pyrrole-5-carboxamides
Comparison: Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- is unique due to its specific substitution pattern and the presence of the ethoxy group. This modification can influence its reactivity and interaction with biological targets, distinguishing it from other thieno[2,3-c]pyridine derivatives .
Propriétés
Numéro CAS |
60249-03-8 |
|---|---|
Formule moléculaire |
C10H9NO3S |
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
7-ethoxythieno[2,3-c]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-2-14-9-8-6(3-4-15-8)5-7(11-9)10(12)13/h3-5H,2H2,1H3,(H,12,13) |
Clé InChI |
DLOQSZORGCWXCI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C2C(=CC(=N1)C(=O)O)C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


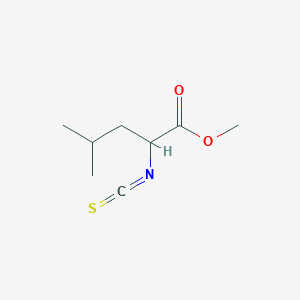
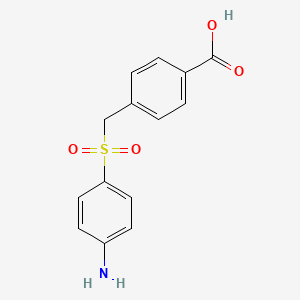
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B12812659.png)

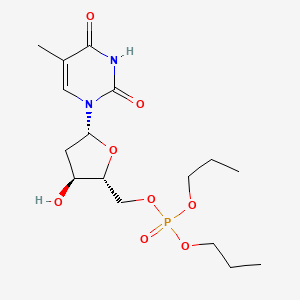
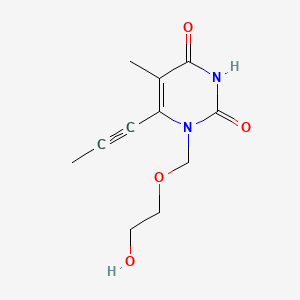

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-4-yl)propanoic acid](/img/structure/B12812685.png)

